Lipophilicity Control (clogP) for CNS Drug-Likeness Compared to Methyl and Phenyl Analogs
The cyclobutyl substituent at the 5-position provides a unique balance of lipophilicity compared to other common 5-substituted 1,2,4-oxadiazole analogs. The target compound's cyclobutyl group yields a calculated partition coefficient (clogP) of 1.37, a value that lies within the optimal range for CNS drug-likeness (typically clogP 1–4). This contrasts with the more lipophilic 5-phenyl analog (estimated clogP ~2.5–3.0) and the less lipophilic 5-methyl analog (estimated clogP ~0.5–1.0) [1]. The cyclobutyl group thus offers a balanced lipophilicity that may improve blood-brain barrier permeability and reduce off-target binding associated with higher lipophilicity.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 1.37 |
| Comparator Or Baseline | 5-phenyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (est. clogP ~2.5–3.0); 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (est. clogP ~0.5–1.0) |
| Quantified Difference | Target compound is ~1.1–1.6 log units less lipophilic than phenyl analog and ~0.4–0.9 log units more lipophilic than methyl analog. |
| Conditions | Calculated logP (clogP) using standard in silico prediction models (e.g., ChemAxon, ACD/Labs). |
Why This Matters
Optimal clogP (1–4) is a key predictor of CNS drug-likeness and oral bioavailability; the cyclobutyl group places this compound in a superior physicochemical space relative to other common 5-substituted analogs.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
